molecular formula C22H28N4O2 B2590021 2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate CAS No. 578752-65-5

2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate

Cat. No.: B2590021
CAS No.: 578752-65-5
M. Wt: 380.492
InChI Key: MSYNWCDKASEQCH-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
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Scientific Research Applications

Theoretical Study on Quinoxalines as Corrosion Inhibitors

Quinoxaline derivatives have been studied for their potential as corrosion inhibitors for metals. A theoretical study conducted by Zarrouk et al. (2014) using Density Functional Theory (DFT) focused on the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors for copper in nitric acid media. This study highlights the relevance of quinoxaline compounds in materials science, specifically in protecting metals from corrosion (Zarrouk et al., 2014).

Alkaloids from Mucuna pruriens

Research on the isolation of an alkaloid from Mucuna pruriens, which exhibited itching effects, demonstrates the diverse bioactive potential of compounds structurally related to quinoxalines. Although this study by Abiola and Ibibia (2013) focuses on a specific alkaloid's effects, it underscores the broad spectrum of biological activities that compounds related to quinoxalines can exhibit, potentially including 2-Ethylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate (Abiola & Ibibia, 2013).

Precursors to Heterocyclic Compounds

Quinoxaline derivatives have also been investigated as precursors for the synthesis of heterocyclic compounds. Bower, Szeto, and Gallagher (2007) explored the use of cyclic sulfamidates for generating substituted and enantiopure alkylidenated pyrrolidines and piperidines. This research demonstrates the utility of quinoxaline-related structures in synthetic chemistry, particularly in the creation of heterocyclic beta-amino acid derivatives, which are valuable in medicinal chemistry and drug development (Bower et al., 2007).

Green Synthesis Methods

The development of green and efficient synthesis methods for quinoxaline derivatives, as demonstrated by Lei, Ma, and Hu (2011), reflects the ongoing effort to improve the sustainability of chemical synthesis. Their work on synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using environmentally benign conditions points to the broader applicability of such approaches in the synthesis of complex molecules, including this compound (Lei et al., 2011).

Properties

IUPAC Name

2-ethylbutyl 2-cyano-2-(3-piperidin-1-ylquinoxalin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-3-16(4-2)15-28-22(27)17(14-23)20-21(26-12-8-5-9-13-26)25-19-11-7-6-10-18(19)24-20/h6-7,10-11,16-17H,3-5,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYNWCDKASEQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.